molecular formula C10H10N2O B8212280 5-Methoxyquinolin-4-amine

5-Methoxyquinolin-4-amine

Cat. No. B8212280
M. Wt: 174.20 g/mol
InChI Key: PJDFSPWLDZBWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyquinolin-4-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxyquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative and Tubulin Polymerization Inhibitory Effects : Certain compounds, like those with sulfide and sulfone groups between a 3,4,5-trimethoxyphenyl ring and 5-amino-6-methoxyquinoline, have shown promising antiproliferative activity and tubulin polymerization inhibitory effects (Lee et al., 2011).

  • Anticancer Potential : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated potential as an effective anticancer agent with high blood-brain barrier penetration and potent apoptosis induction capabilities (Sirisoma et al., 2009).

  • Chemosensor for Cadmium : A study found that 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+, which could be useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Fluorescence in Biomedical Analysis : 6-Methoxy-4-quinolone is a novel, stable fluorophore with strong fluorescence in a wide pH range, making it useful for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

  • Potential in Memory Retention : 5-HT6 receptor antagonists, which include certain quinoline derivatives, show potential in improving memory retention, although further research is needed to confirm their role in learning and memory disorders (Russell & Dias, 2002).

  • Antibacterial and Antifungal Activities : New quinoline derivatives with 1,2,3-triazole moiety have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name

5-methoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFSPWLDZBWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CC(=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.